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Introduction
The Tn antigen (GalNAcα1-O-Ser/Thr), also known as CD175, is a simple mucin-type O-

glycan that is considered a tumor-associated carbohydrate antigen (TACA).[1][2] In healthy

tissues, the Tn antigen is a precursor in the O-glycosylation pathway and is typically masked

by the addition of other sugar residues to form more complex glycans.[1][3] However, in many

types of cancer, a disruption in this pathway leads to the accumulation and exposure of the Tn
antigen on the cell surface.[1][2] This aberrant expression is found in a majority of human

carcinomas and is often correlated with tumor progression, metastasis, and poor prognosis,

making it a significant biomarker and a promising target for novel cancer therapies.[1][4][5]

This guide provides a comprehensive overview of Tn antigen expression across various

carcinomas, details the experimental protocols for its detection, and explores the underlying

molecular pathways that lead to its expression in cancer.

Quantitative Expression of Tn Antigen in Various
Carcinomas
The expression of Tn antigen is a common feature across a wide range of epithelial cancers,

though the prevalence can vary significantly between tumor types.[1][6] This variation
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underscores the importance of characterizing Tn expression for specific cancer indications in

the context of diagnostic and therapeutic development.

Carcinoma Type
Prevalence of Tn
Expression (%)

Method of
Detection

Reference(s)

Breast Cancer >80% - 92.9%
Immunohistochemistry

(IHC), Lectin Staining
[1][7][8][9][10]

Colorectal Cancer
72% - 98% (42/43

tumors positive)

IHC, Lectin Staining

(HPA)
[1][4][11]

Ovarian Cancer 69% - 71%
Immunohistochemistry

(IHC)
[12][13]

Esophageal

Adenocarcinoma
~71%

Immunohistochemistry

(IHC)
[14]

Prostate Cancer
4% - 26% (Conflicting

data exists)

Immunohistochemistry

(IHC)
[6][8][9][15]

Other Cancers

(General)

>70% (Including

Stomach, Lung,

Bladder, Cervix)

Not specified [1][6]

Note: The reported prevalence can vary based on the specific antibody or lectin used for

detection and the scoring criteria applied.[6][15]

Molecular Basis of Tn Antigen Expression
The accumulation of the Tn antigen in cancer cells is primarily due to a blockage in the O-

glycosylation pathway.[1] Normally, after the Tn antigen is formed, it is extended by the

enzyme Core 1 β1,3-galactosyltransferase (T-synthase), which adds a galactose molecule to

form the T antigen (Core 1).[1][16] The proper folding and function of T-synthase are critically

dependent on a unique molecular chaperone called Cosmc (Core 1 β3-Gal-T-specific

molecular chaperone), which is located in the endoplasmic reticulum.[1][2][16]

Dysfunction or loss of either T-synthase or, more commonly, the Cosmc chaperone, leads to

the inactivation of T-synthase.[1][2] This inactivation prevents the extension of the Tn antigen,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5808877/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11628356/
https://www.tandfonline.com/doi/full/10.1080/17435889.2024.2405454
https://pmc.ncbi.nlm.nih.gov/articles/PMC11520574/
https://aacrjournals.org/cancerres/article/78/4_Supplement/P3-05-14/632384/Abstract-P3-05-14-Expression-of-the-tumor
https://pmc.ncbi.nlm.nih.gov/articles/PMC5808877/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7461972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9730631/
https://pubmed.ncbi.nlm.nih.gov/9269833/
https://karger.com//Article/Pdf/292284
https://pmc.ncbi.nlm.nih.gov/articles/PMC10814236/
https://aacrjournals.org/mct/article-pdf/8/4/971/1884109/971.pdf
https://www.tandfonline.com/doi/full/10.1080/17435889.2024.2405454
https://pmc.ncbi.nlm.nih.gov/articles/PMC11520574/
https://pubmed.ncbi.nlm.nih.gov/19372570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5808877/
https://aacrjournals.org/mct/article-pdf/8/4/971/1884109/971.pdf
https://aacrjournals.org/mct/article-pdf/8/4/971/1884109/971.pdf
https://pubmed.ncbi.nlm.nih.gov/19372570/
https://www.benchchem.com/product/b014074?utm_src=pdf-body
https://www.benchchem.com/product/b014074?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5808877/
https://www.benchchem.com/product/b014074?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5808877/
https://www.pnas.org/doi/10.1073/pnas.0914004107
https://pmc.ncbi.nlm.nih.gov/articles/PMC5808877/
https://www.researchgate.net/publication/235905252_WITHDRAWN_The_Cosmc_connection_to_the_Tn_antigen_in_cancer
https://www.pnas.org/doi/10.1073/pnas.0914004107
https://pmc.ncbi.nlm.nih.gov/articles/PMC5808877/
https://www.researchgate.net/publication/235905252_WITHDRAWN_The_Cosmc_connection_to_the_Tn_antigen_in_cancer
https://www.benchchem.com/product/b014074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


causing it to accumulate on glycoproteins.[1][16] The loss of Cosmc function in tumors can

occur through genetic mutations, loss of heterozygosity, or epigenetic mechanisms like

promoter hypermethylation induced by inflammatory cytokines such as TNF-α.[1][17]

Signaling Pathway Leading to Tn Antigen Expression
Oncogenic signaling can indirectly lead to the upregulation of the Tn antigen by influencing the

cellular machinery responsible for glycosylation. For instance, inflammatory cytokines in the

tumor microenvironment can downregulate COSMC expression, leading to inactive T-synthase

and subsequent Tn antigen accumulation.[17]
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Caption: Dysregulation of the Cosmc chaperone leading to Tn antigen expression.

Experimental Protocols for Tn Antigen Detection
The detection and quantification of the Tn antigen are crucial for both research and clinical

applications. The primary methods employed are Immunohistochemistry (IHC), Western

Blotting, and Flow Cytometry.
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General Experimental Workflow
The overall process for analyzing Tn antigen expression in patient samples follows a

standardized workflow from tissue acquisition to data interpretation.
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Caption: Standard workflow for Immunohistochemical (IHC) detection of Tn antigen.
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Immunohistochemistry (IHC) Protocol for Paraffin-
Embedded Tissues
IHC is the most common method for evaluating Tn antigen expression in clinical tissue

samples, allowing for the visualization of the antigen within the tumor's morphological context.

[11][18][19]

Reagents and Materials:

Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)

Xylene and graded ethanol series (100%, 95%, 80%)

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

Wash Buffer (e.g., PBS or TBS with 0.1% Tween-20)

Blocking solution (e.g., 10% goat serum or 1-5% BSA in PBS)

Primary antibody: Anti-Tn monoclonal antibody (e.g., ReBaGs6, Remab6)

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse/human IgG)

Substrate-chromogen system (e.g., DAB or AEC)

Counterstain (e.g., Hematoxylin)

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes, 5-10 minutes each).[19]

Rehydrate sections by sequential immersion in 100%, 95%, and 80% ethanol (5 minutes

each).[19]
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Rinse with distilled water.[19]

Antigen Retrieval:

Heat slides in citrate buffer (pH 6.0) using a pressure cooker, microwave, or water bath

(e.g., pressure cooker for 3 minutes).[11] This step is crucial for unmasking the antigen

epitope.[18][20]

Allow slides to cool to room temperature.

Peroxidase Blocking (for HRP-based detection):

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous

peroxidase activity.[11]

Rinse with wash buffer.

Blocking:

Incubate sections with blocking solution (e.g., 10% goat serum) for 30-60 minutes to

prevent non-specific antibody binding.[11][19]

Primary Antibody Incubation:

Apply the primary anti-Tn antibody diluted to its optimal concentration in blocking buffer.

Incubate for 60 minutes at 37°C or overnight at 4°C in a humidified chamber.[18]

Rinse slides gently and wash in buffer (3 changes, 5 minutes each).[19]

Secondary Antibody Incubation:

Apply the enzyme-conjugated secondary antibody.

Incubate for 30-60 minutes at room temperature.[18]

Rinse and wash as in the previous step.

Detection:
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Prepare and apply the substrate-chromogen solution (e.g., DAB) and incubate until the

desired color intensity develops.

Stop the reaction by rinsing with water.

Counterstaining, Dehydration, and Mounting:

Lightly counterstain with hematoxylin.

Dehydrate sections through a graded ethanol series and clear in xylene.

Coverslip with a permanent mounting medium.

Western Blot Protocol for Tn Glycoprotein Detection
Western blotting can be used to identify specific glycoproteins carrying the Tn antigen in cell or

tissue lysates.[21][22]

Procedure Outline:

Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer

(e.g., NP40 or RIPA buffer).[21] Determine protein concentration using a standard assay

(e.g., BCA).

SDS-PAGE: Separate proteins by size by running 10-50 µg of protein lysate on a

polyacrylamide gel.[23]

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane via electroblotting.[21]

Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a

blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding.[24]

Primary Antibody Incubation: Incubate the membrane with the primary anti-Tn antibody or a

Tn-specific lectin (e.g., Vicia villosa agglutinin, VVA) diluted in blocking buffer, typically

overnight at 4°C.[21][25]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b014074?utm_src=pdf-body
https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://www.abcam.com/en-us/technical-resources/protocols/western-blot
https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://www.nacalai.com/global/download/pdf/western_blot_protocols.pdf
https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://docs.abcam.com/pdf/protocols/general-western-blot-protocol.pdf
https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC7175968/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).

[24]

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1

hour at room temperature.[21]

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and

detect the signal using X-ray film or a digital imager.[21]

Flow Cytometry Protocol for Cell Surface Tn Antigen
Flow cytometry is ideal for quantifying the percentage of Tn-positive cells and the intensity of

expression on the cell surface within a heterogeneous cell population.[25][26]

Procedure Outline:

Cell Preparation: Prepare a single-cell suspension from cell culture or dissociated tissue.

Ensure cell viability is high.

Staining:

Resuspend approximately 1x10^6 cells in a staining buffer (e.g., PBS with 1% BSA).

Add the fluorophore-conjugated primary anti-Tn antibody or a two-step approach with an

unconjugated primary antibody followed by a fluorescent secondary antibody.[27]

Incubate for 30-60 minutes on ice, protected from light.

Washing: Wash the cells 2-3 times with cold staining buffer to remove unbound antibody.

Fixation (Optional): Cells can be fixed with a low concentration of paraformaldehyde (e.g., 1-

2%) if analysis is not performed immediately.[28]

Data Acquisition: Analyze the cells on a flow cytometer, using appropriate laser lines and

filters for the chosen fluorophore.[27]

Analysis: Gate on the live, single-cell population and quantify the percentage of Tn-positive

cells and their mean fluorescence intensity (MFI) relative to isotype or unstained controls.[27]
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Conclusion
The aberrant expression of the Tn antigen is a hallmark of carcinogenesis, reflecting

fundamental changes in the glycosylation machinery of tumor cells.[1] Its high prevalence in

numerous carcinomas, coupled with its restricted expression in normal tissues, establishes it as

a prime candidate for cancer diagnostics, prognostics, and targeted therapies, including cancer

vaccines and antibody-drug conjugates.[6][15] A thorough understanding of its expression

patterns and the robust, standardized protocols for its detection are essential for advancing

research and translating these findings into clinical applications that can ultimately improve

patient outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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